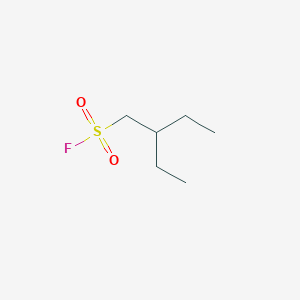
2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
Übersicht
Beschreibung
2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is an organic compound with the molecular formula C6H13NO2·HCl It is a derivative of butanoic acid, featuring an aminomethyl group and a methyl group attached to the carbon chain
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-3-methylbutanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
- The primary targets of 2-aminoethyl methacrylate hydrochloride are not well-defined. However, it is commonly used as an intermediate in organic synthesis .
- 2-Aminoethyl methacrylate hydrochloride is an ester derivative that can undergo de-esterification. This process may lead to the formation of active metabolites or intermediates .
- The compound’s exact mechanism remains unclear, but it may act as a norepinephrine and dopamine reuptake inhibitor (NDRI). By inhibiting reuptake, it increases the presence of these neurotransmitters in the extraneuronal space, potentially prolonging their action .
- Notably, low doses selectively activate norepinephrine (NE) and dopamine (DA) neurotransmission within the prefrontal cortex, improving clinical efficacy while avoiding side effects associated with higher doses .
- Specific biochemical pathways affected by 2-aminoethyl methacrylate hydrochloride are not well-documented. Its metabolism likely involves enzymatic processes leading to the formation of metabolites .
- Absorption : The compound is soluble in water and may be absorbed through various routes (e.g., oral, intravenous, or topical) .
- Metabolism : De-esterification likely occurs, yielding ritalinic acid (a-phenyl-2-piperidine acetic acid), which has minimal pharmacologic activity .
- The molecular and cellular effects of 2-aminoethyl methacrylate hydrochloride are not fully elucidated. It may modulate neurotransmitter levels, impacting cognitive function and attention .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemische Analyse
Biochemical Properties
2-(Aminomethyl)-3-methylbutanoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis and degradation of amino acids, impacting metabolic pathways and energy production .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mTOR pathway, which is critical for cell growth and proliferation. Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain proteases, thereby regulating protein degradation and turnover. Moreover, it can activate specific receptors, triggering downstream signaling cascades that influence cellular behavior .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively. In laboratory settings, it has been found to be relatively stable under standard conditions. Its effects on cellular function can change over time, with long-term exposure leading to alterations in cell viability and function. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it has been shown to have beneficial effects on metabolic processes and cellular function. At high doses, it can exhibit toxic effects, including cellular damage and adverse physiological responses. Understanding these dosage effects is essential for determining the safe and effective use of this compound in therapeutic settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as transaminases and dehydrogenases, influencing the metabolism of amino acids and other biomolecules. These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by amino acid transporters, facilitating its uptake and distribution within different cellular compartments. This transport is crucial for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific cellular compartments, such as the cytoplasm or mitochondria, through targeting signals and post-translational modifications. This localization influences its interactions with other biomolecules and its overall biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methylbutanoic acid.
Aminomethylation: The carboxylic acid group of 3-methylbutanoic acid is converted to an amide using aminomethylation reactions. This involves the reaction of the acid with formaldehyde and ammonia or a primary amine under acidic conditions.
Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt of 2-(Aminomethyl)-3-methylbutanoic acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Aminomethylation: Utilizing large reactors to carry out the aminomethylation reaction efficiently.
Purification: The crude product is purified through crystallization or recrystallization techniques to obtain the pure hydrochloride salt.
Quality Control: Ensuring the final product meets the required purity and quality standards through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted amines or amides.
Vergleich Mit ähnlichen Verbindungen
Aminomethyl propanol: An organic compound with similar aminomethyl functionality but different structural features.
2-Amino-2-methylpropan-1-ol: Another compound with an aminomethyl group, used in different applications.
Uniqueness: 2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of an aminomethyl group and a methyl group on the butanoic acid backbone makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSGJSAOJMRTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243857-26-3 | |
| Record name | 2-(aminomethyl)-3-methylbutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


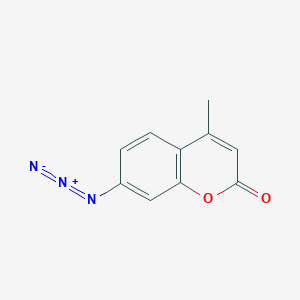
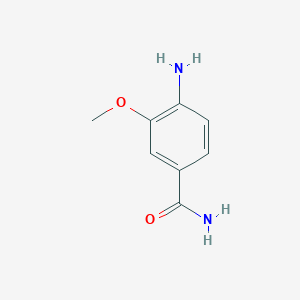
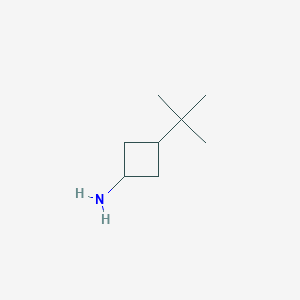
![[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol](/img/structure/B1373344.png)

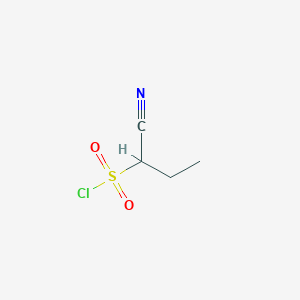
![1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1373350.png)
![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B1373351.png)
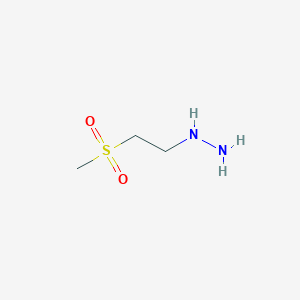
![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate](/img/structure/B1373354.png)
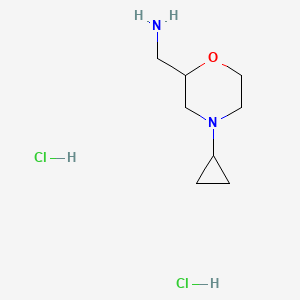
![5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1373359.png)
![3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373360.png)
